N-benzyl-N'-(2,3-dichlorophenyl)oxamide
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Overview
Description
N-benzyl-N'-(2,3-dichlorophenyl)oxamide: is a chemical compound with the molecular formula C15H15Cl2N2O It is known for its unique structure, which includes a benzyl group and a dichlorophenyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N'-(2,3-dichlorophenyl)oxamide typically involves the reaction of benzylamine with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N'-(2,3-dichlorophenyl)oxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Substitution: The benzyl and dichlorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzyl or dichlorophenyl derivatives.
Scientific Research Applications
Chemistry: N-benzyl-N'-(2,3-dichlorophenyl)oxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various coupling reactions .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of N-benzyl-N'-(2,3-dichlorophenyl)oxamide involves its interaction with specific molecular targets. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule in research .
Comparison with Similar Compounds
- N~1~-benzyl-N~2~-(3,4-difluorophenyl)ethanediamide
- N~1~-benzyl-N~2~-(2-hydroxyphenyl)ethanediamide
- N~2~-benzyl-N~1~-(3,4-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Comparison: N-benzyl-N'-(2,3-dichlorophenyl)oxamide stands out due to its dichlorophenyl group, which imparts unique chemical properties. Compared to its analogs, it exhibits different reactivity and biological activity, making it a valuable compound for specific applications. For instance, the presence of chlorine atoms enhances its electron-withdrawing capability, affecting its interaction with enzymes and other molecular targets .
Properties
IUPAC Name |
N-benzyl-N'-(2,3-dichlorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-11-7-4-8-12(13(11)17)19-15(21)14(20)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSRGISJTPRANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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